L-谷氨酸-3-13C

描述

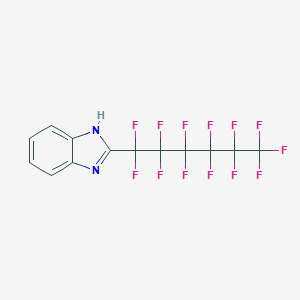

L-Glutamic acid-3-13C: is a labeled version of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “3-13C” label indicates that the third carbon atom in the glutamic acid molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.

科学研究应用

Chemistry: L-Glutamic acid-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The carbon-13 label allows for detailed analysis of metabolic pathways and enzyme mechanisms .

Biology: In biological research, this compound is used to trace metabolic processes and understand the role of glutamic acid in cellular functions. It helps in studying neurotransmitter pathways and the synthesis of other amino acids .

Medicine: L-Glutamic acid-3-13C is used in medical research to study diseases related to neurotransmitter imbalances, such as epilepsy and schizophrenia. It also aids in the development of new drugs targeting glutamate receptors .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes .

作用机制

Target of Action

L-Glutamic acid-3-13C, a labeled form of L-Glutamic acid, primarily targets glutamate receptors in the nervous system . These receptors are categorized into metabotropic, kainate, NMDA, and AMPA subtypes . Glutamate receptors play a crucial role in mediating excitatory neurotransmission .

Mode of Action

L-Glutamic acid-3-13C acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals . This interaction with its targets leads to changes in neuronal signaling and neurotransmission .

Biochemical Pathways

L-Glutamic acid-3-13C is involved in several biochemical pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .

Pharmacokinetics

It is known that l-glutamic acid-3-13c is a solid compound with a molecular weight of 14812 . Its bioavailability and pharmacokinetic properties may be influenced by various factors, including its formulation, route of administration, and the patient’s physiological condition .

Result of Action

The action of L-Glutamic acid-3-13C at the cellular level results in changes in neurotransmission and neuronal signaling . It also plays a role in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, and modulates the immune system .

Action Environment

The action, efficacy, and stability of L-Glutamic acid-3-13C can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

生化分析

Biochemical Properties

L-Glutamic acid-3-13C is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in 13C-Metabolic flux analysis to investigate the influence of gene overexpression on metabolic flux redistribution during γ-PGA synthesis .

Cellular Effects

L-Glutamic acid-3-13C influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, overexpression of certain genes can strengthen the fluxes of PPP pathway, TCA cycle, and energy metabolism for γ-PGA synthesis .

准备方法

Synthetic Routes and Reaction Conditions: L-Glutamic acid-3-13C can be synthesized through various methods, including fermentation and chemical synthesis. In fermentation, glucose is broken down into smaller fragments by glutamic acid-producing microorganisms through pathways like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid (TCA) cycle, where α-ketoglutarate is formed and subsequently converted into L-glutamic acid through reductive amination with free ammonium ions .

Industrial Production Methods: Industrial production of L-Glutamic acid-3-13C typically involves fermentation using specific strains of bacteria. Factors affecting production include carbon and nitrogen sources, growth factors, oxygen supply, and pH of the medium. Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea. The fermentation process is carried out at around 30°C for 40-48 hours, with intermittent addition of urea to maintain optimal conditions .

化学反应分析

Types of Reactions: L-Glutamic acid-3-13C undergoes various chemical reactions, including decarboxylation, reductive amination, and diazoniation/hydrogenation. Decarboxylation of glutamic acid results in the formation of γ-aminobutyric acid (GABA), a potent neurotransmitter .

Common Reagents and Conditions:

Decarboxylation: Requires heat and sometimes a catalyst.

Reductive Amination: Involves the use of ammonium ions and NADP-dependent glutamate dehydrogenase.

Diazoniation/Hydrogenation: Utilizes diazonium salts and hydrogen gas under aqueous conditions.

Major Products:

GABA: Formed through decarboxylation.

Glutaric Acid: Produced via diazoniation/hydrogenation of L-glutamic acid.

相似化合物的比较

- L-Glutamic acid-1-13C

- L-Glutamic acid-5-13C

- L-Glutamic acid-13C5,15N

Uniqueness: L-Glutamic acid-3-13C is unique due to the specific labeling of the third carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways involving the third carbon atom, providing more detailed insights compared to other labeled versions .

By understanding the unique properties and applications of L-Glutamic acid-3-13C, researchers can leverage this compound to advance scientific knowledge in various fields, from chemistry and biology to medicine and industry.

属性

IUPAC Name |

(2S)-2-amino(313C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-AANACRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2][C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583965 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115473-51-3 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)